Lipophilicity (cLogP) of 4-[4-(Trifluoromethoxy)phenyl]benzonitrile vs. 4-(Trifluoromethoxy)benzonitrile
The biphenyl system in 4-[4-(Trifluoromethoxy)phenyl]benzonitrile significantly increases its lipophilicity compared to the monocyclic analog, 4-(Trifluoromethoxy)benzonitrile. A calculated Log P (cLogP) value of 4.43 for the biphenyl compound is substantially higher than the reported cLogP of 2.93 for 4-(Trifluoromethoxy)benzonitrile . This difference is directly attributed to the additional phenyl ring, which adds considerable hydrophobic surface area.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 4.43 |
| Comparator Or Baseline | 4-(Trifluoromethoxy)benzonitrile: 2.93 |
| Quantified Difference | 1.5 log units (approximately 32-fold higher partition coefficient) |
| Conditions | Calculated partition coefficient (cLogP) values from standard prediction models. |
Why This Matters
A 1.5 log unit increase in cLogP indicates a ~32-fold higher partition coefficient, profoundly affecting membrane permeability, bioavailability, and off-target binding in biological systems, which is critical for researchers selecting scaffolds for drug discovery programs.
